Compound Description: The research paper "The CCR5 Receptor-Based Mechanism of Action of 873140, a Potent Allosteric Noncompetitive HIV Entry Inhibitor" discusses several CCR5 receptor antagonists, including SCH-C, SCH-D, UK-427,857, TAK779, and 873140 (aplaviroc). These compounds exhibit potent antiviral effects against HIV-1 by antagonizing the CCR5 receptor. The paper investigates their mechanism of action, binding affinities, and potential for overcoming viral resistance. []
Relevance: Although the specific structure of "2-[({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine" is not mentioned, its inclusion of a piperidine ring suggests potential structural similarities to the CCR5 antagonists discussed in the paper. Many CCR5 antagonists, including those mentioned above, feature piperidine or closely related heterocyclic moieties as part of their core structure. Exploring variations within this chemical class could lead to the identification of related compounds. [] The paper emphasizes the importance of the piperidine ring and its substituents in influencing the binding affinity and selectivity of CCR5 antagonists. [] Exploring structural analogs of "2-[({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine" with modifications to the piperidine ring or surrounding substituents could reveal compounds with similar or enhanced CCR5 antagonistic activity.
Compound Description: "Identification and Characterization of INCB9471, an Allosteric Noncompetitive Small-Molecule Antagonist of C-C Chemokine Receptor 5 with Potent Inhibitory Activity against Monocyte Migration and HIV-1 Infection" focuses on INCB9471, a potent and specific C-C chemokine receptor 5 (CCR5) antagonist. INCB9471 demonstrated safety and efficacy in reducing viral loads in phase I and II clinical trials. This research elucidates the compound's mechanism of action, binding characteristics, and potential advantages in combating HIV-1 infection. []
Relevance: While "2-[({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine" is not explicitly mentioned, the paper's focus on CCR5 antagonists and their structural diversity provides a valuable context. The study emphasizes the presence of a piperazine ring and specific substituents as crucial for INCB9471's interaction with CCR5. [] Exploring structural analogs of "2-[({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine" that incorporate similar structural elements, such as piperazine or analogous heterocycles, could uncover compounds with comparable CCR5 inhibitory properties.
VEGF-R2 Inhibitors:
Compound Description: "Imidazo [1,2-a] pyridine as inhibitors of VEGF-R2" investigates a series of imidazo[1,2-a]pyridine derivatives designed as Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2) inhibitors. [] These compounds demonstrate anti-angiogenic activity by targeting VEGF-R2, a key player in tumor angiogenesis.
Neurokinin Antagonists:
Compound Description: The patent "Derivatives 1,4-di-piperidina-4-il-piperazina substituted and its use as antagonists of neuroquinina" delves into a series of 1,4-di-piperidina-4-il-piperazine derivatives as neurokinin antagonists. [] Neurokinin receptors are involved in various physiological processes, including pain transmission, and their antagonists hold therapeutic potential for treating pain and inflammatory disorders.
Relevance: While "2-[({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine" is not specifically mentioned, its structure containing a piperidine ring suggests a possible relationship to the 1,4-di-piperidina-4-il-piperazine derivatives discussed in the patent. The patent highlights the importance of substituents on the piperidine and piperazine rings for modulating the affinity and selectivity of the neurokinin antagonists. [] Investigating variations in the substituents of "2-[({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine", particularly those attached to the piperidine ring, could provide valuable insights into potential neurokinin antagonistic activity and lead to the discovery of related compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.